Benzyl 2-cyclopropyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Description
Benzyl 2-cyclopropyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core. Key structural attributes include:
- Position 3 substituent: A hydroxymethyl group (CH₂OH), contributing polarity and hydrogen-bonding capacity.
- Position 7: A benzyl carboxylate ester (C₆H₅CH₂OCO-), which modulates lipophilicity and serves as a protective group for carboxylic acids.
Its structural uniqueness lies in the combination of a small cyclopropyl ring and a polar hydroxymethyl moiety, balancing steric and electronic properties.
Properties
Molecular Formula |
C18H21N3O3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
benzyl 2-cyclopropyl-3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H21N3O3/c22-11-15-17(14-6-7-14)19-16-10-20(8-9-21(15)16)18(23)24-12-13-4-2-1-3-5-13/h1-5,14,22H,6-12H2 |
InChI Key |
PHGCYQPKCFIFBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N3CCN(CC3=N2)C(=O)OCC4=CC=CC=C4)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-cyclopropyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-a]pyrazine core.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazo[1,2-a]pyrazine core.
Cyclopropyl Group Addition: The cyclopropyl group is added via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-cyclopropyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the imidazo[1,2-a]pyrazine core, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl halide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2-cyclopropyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-cyclopropyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous derivatives reported in the literature or commercial databases. Key differences in substituents, molecular properties, and functional groups are highlighted.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analogy.
Key Observations:
Substituent Effects at Position 2 :
- The cyclopropyl group in the target compound offers a compact, rigid structure compared to the bulkier isopropyl () or isobutyl () groups. This difference may influence binding affinity in biological targets due to reduced steric hindrance .
- Cyclopropane’s inherent ring strain could enhance metabolic stability compared to linear alkyl chains.
In contrast, the aminomethyl group () introduces basicity (pKa ~10–11), which may enhance membrane permeability but requires protonation for solubility .
Carboxylate Position :
- The dihydrochloride salt in features a carboxylate at position 2 , unlike the position 7 ester in the target compound. This positional isomerism alters the molecule’s charge distribution and solubility profile, favoring salt formation () for enhanced stability in formulations .
Molecular Weight and Lipophilicity :
- The target compound’s calculated molecular weight (~328.39) is lower than ’s derivative (342.44), primarily due to the cyclopropyl group’s reduced carbon content. This may translate to improved bioavailability.
- The benzyl ester in all compounds increases lipophilicity, but the hydroxymethyl group (Target, ) counterbalances this via polarity.
Research Implications:
- Synthetic Accessibility : describes sonication-assisted synthesis of imidazo[1,2-a]pyrazine derivatives, suggesting analogous routes for the target compound .
- Biological Relevance: The aminomethyl variant () is cataloged as a building block for drug discovery, highlighting the scaffold’s versatility in medicinal chemistry .
Biological Activity
Benzyl 2-cyclopropyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS Number: 2059967-02-9) is a compound belonging to the imidazo[1,2-a]pyrazine family. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₃ |
| Molecular Weight | 327.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The presence of the hydroxymethyl group facilitates hydrogen bonding with target proteins, enhancing binding affinity and modulating their activity. The cyclopropyl moiety may influence the compound's pharmacokinetics and bioavailability.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects against various cancer cell lines. Compounds within the imidazo[1,2-a]pyrazine class have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The structural characteristics of this compound suggest it may possess similar effects.
- Anti-inflammatory Effects : Some derivatives in this chemical family have been studied for their anti-inflammatory properties, potentially providing therapeutic avenues for inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
- A study on imidazo[1,2-a]pyrazine derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating effective growth inhibition .
- Another investigation highlighted the structure-activity relationship (SAR) of imidazo[1,2-a]pyrazines, showing that modifications at specific positions can enhance biological activity .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Notable Features | Biological Activity |
|---|---|---|
| Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate | Chloromethyl substitution | Enhanced reactivity and binding affinity |
| Benzyl 2-ethyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate | Ethyl group increases steric hindrance | Altered solubility and bioactivity |
| Tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | Tert-butyl affects lipophilicity | Potentially improved pharmacokinetics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
